6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid
Description
Properties
IUPAC Name |
6-cyclopropyl-1-ethylimidazo[1,2-b]pyrazole-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c1-2-13-5-6-14-10(13)8(11(15)16)9(12-14)7-3-4-7/h5-7H,2-4H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRJBHHKANNWMFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN2C1=C(C(=N2)C3CC3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-Cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid is a heterocyclic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article aims to explore the compound's biological activity, mechanisms of action, and therapeutic applications, supported by relevant research findings and data tables.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 218.26 g/mol. The compound features a bicyclic structure consisting of an imidazole and a pyrazole ring, with a cyclopropyl group at the 6th position and an ethyl group at the 1st nitrogen atom of the imidazole ring. The carboxylic acid functional group at the 7th position of the pyrazole ring contributes to its unique chemical properties.
Biological Activity
Research indicates that compounds within the imidazo[1,2-b]pyrazole class exhibit interactions with various enzymes and receptors, suggesting roles in modulating biological pathways relevant to diseases such as cancer and autoimmune disorders. The specific biological targets and mechanisms remain areas of ongoing investigation.
The compound has been shown to interact with cyclin-dependent kinase 4 (CDK4), a crucial protein kinase involved in cell cycle regulation. Inhibition of CDK4 activity leads to cell cycle arrest, particularly at the G1 phase, which is significant for cancer therapy.
In Vitro Studies
Several studies have evaluated the antiproliferative activity of this compound against various cancer cell lines.
| Cell Line | IC50 (μM) | Notes |
|---|---|---|
| L1210 (murine leukemia) | 41 ± 3 | Moderate activity |
| CEM (human T-lymphocyte) | 35 ± 2 | Significant inhibition |
| HeLa (human cervix carcinoma) | 30 ± 5 | Strong antiproliferative effect |
| HMEC-1 (human microvascular endothelial) | 9.6 ± 0.7 | Enhanced activity compared to parent compound |
These findings suggest that the compound exhibits selective cytotoxicity towards certain cancer cell lines while sparing normal cells.
Structure-Activity Relationship (SAR)
The unique combination of functional groups in this compound contributes to its distinct biological properties compared to its analogs. For instance, variations such as substituting the ethyl group with a methyl group or altering the cyclopropyl group can lead to different biological activities.
Case Studies
A notable case study involved testing the compound's effects on tumor growth in vivo using murine models. Administration of the compound resulted in a significant reduction in tumor size compared to control groups, indicating its potential as an anticancer agent.
Potential Applications
Due to its ability to modulate key signaling pathways involved in cell proliferation and survival, this compound shows promise for development as:
- Anticancer agents : Targeting CDK4 for cell cycle regulation.
- Anti-inflammatory drugs : Modulating immune responses through cytokine inhibition.
Comparison with Similar Compounds
Substituent Variations at Position 1 and 6
The imidazo[1,2-b]pyrazole scaffold tolerates diverse substitutions, which significantly influence biological activity and physicochemical properties:
Key Observations :
- Cyclopropyl vs. Methyl/Ethyl : The cyclopropyl group in the target compound introduces steric and electronic effects that may improve target binding or metabolic stability compared to smaller alkyl groups (e.g., methyl) .
- Carboxylic Acid Functionality: All listed analogs retain the carboxylic acid group at position 7, critical for interactions with biological targets (e.g., kinases) or inorganic surfaces (e.g., titanium oxide in solar cells) .
Preparation Methods
Synthesis of Pyrazole Intermediates
The initial step typically involves the synthesis of pyrazole derivatives substituted at key positions. According to a detailed synthetic scheme reported in medicinal chemistry literature, pyrazole intermediates such as ethyl 1-(2-(4-fluorophenyl)-2-hydroxyethyl)-1H-pyrazole-4-carboxylate are prepared via condensation reactions of hydrazines with 1,3-diketones or related precursors.
Cyclization to Imidazo[1,2-b]pyrazole Core
The pyrazole intermediates undergo cyclization to form the imidazo[1,2-b]pyrazole scaffold. This is achieved by dehydration reactions using concentrated sulfuric acid or other dehydrating agents, which facilitate ring closure to yield ethyl 2-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylates.
Introduction of the Cyclopropyl Group
The cyclopropyl substituent at position 6 is introduced via nucleophilic substitution or amidation reactions. The carboxyethyl group at position 7 is first transformed into an acyl chloride using thionyl chloride (SOCl2), followed by reaction with cyclopropylamine to form the corresponding amide, which can be further converted to the carboxylic acid.
Ethyl Group Incorporation
The ethyl group at the N-1 position is typically introduced early in the synthesis by using ethyl-substituted hydrazines or alkylation reactions on the pyrazole nitrogen, ensuring the ethyl group is retained throughout the synthetic sequence.
Final Functional Group Transformations
The ester functionalities are hydrolyzed under acidic or basic conditions to yield the free carboxylic acid at the 7-position. Alternative methods involve direct hydrolysis of esters or conversion of amides to acids, depending on the intermediate used.
Representative Synthetic Route Summary
| Step | Reaction Type | Key Reagents/Conditions | Product Intermediate | Notes |
|---|---|---|---|---|
| 1 | Pyrazole formation | Hydrazine + 1,3-diketone derivatives | Substituted pyrazole intermediates | Control of substitution pattern critical |
| 2 | Cyclization | Concentrated H2SO4 or dehydrating agent | Imidazo[1,2-b]pyrazole ethyl esters | Ring closure step |
| 3 | Acyl chloride formation | SOCl2 | Acyl chloride intermediate | Prepares for amide formation |
| 4 | Amidation with cyclopropylamine | Cyclopropylamine | Cyclopropyl amide intermediate | Introduces cyclopropyl substituent |
| 5 | Hydrolysis | Acid or base hydrolysis | 6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid | Final product |
Research Findings and Optimization
- The use of diphenylphosphoryl azide (DPPA) in DMF has been reported to facilitate amide bond formation with acceptable yields.
- Alternative coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in dichloromethane (DCM) have been employed to improve yields and reduce side reactions.
- Microwave-assisted heating has been used to enhance reaction rates and yields in amidation steps where traditional methods showed low reactivity.
- The cyclopropylamine amidation step is critical for introducing the cyclopropyl group and requires careful control of reaction conditions to avoid decomposition or side reactions.
- Hydrolysis of esters to carboxylic acids is typically performed under mild acidic or basic conditions to preserve the integrity of the heterocyclic core.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
